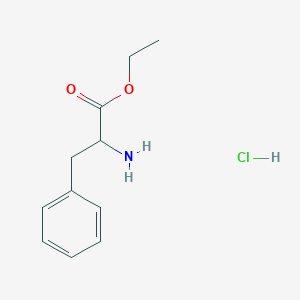

Ethyl 2-amino-3-phenylpropanoate hydrochloride

描述

S-腺苷甲硫氨酸是一种存在于所有活细胞中的天然存在的磺鎓化合物。它在各种生化过程中发挥着至关重要的作用,主要作为转甲基化反应中的甲基供体。该化合物由甲硫氨酸腺苷转移酶从腺苷三磷酸和甲硫氨酸合成。 S-腺苷甲硫氨酸参与激素、神经递质、核酸、蛋白质和脂类的合成,使其成为细胞功能和代谢所必需的 .

准备方法

合成路线和反应条件: S-腺苷甲硫氨酸由甲硫氨酸腺苷转移酶从甲硫氨酸和腺苷三磷酸酶促合成。反应在镁离子的存在下进行,并且具有高度特异性。 该酶催化腺苷三磷酸的腺苷基团转移到甲硫氨酸的硫原子,形成S-腺苷甲硫氨酸 .

工业生产方法: S-腺苷甲硫氨酸的工业生产通常涉及使用经过改造的表达甲硫氨酸腺苷转移酶的大肠杆菌重组菌株。该酶被固定在固体载体上以提高稳定性和可重复使用性。 反应在生物反应器中在受控条件下进行,以最大限度地提高产量和纯度 .

化学反应分析

反应类型: S-腺苷甲硫氨酸经历各种生化反应,包括:

甲基化: 将甲基转移到底物,例如 DNA、RNA、蛋白质和脂类。

转硫: 转化为S-腺苷同型半胱氨酸,进一步代谢为同型半胱氨酸。

氨丙基化: 参与多胺的合成

常用试剂和条件:

甲基化反应: 通常涉及甲基转移酶,并在生理条件下进行。

转硫反应: 需要存在特定的酶,例如胱硫醚β-合酶。

氨丙基化反应: 由精胺合成酶等酶催化

主要产品:

甲基化: 产生甲基化底物和S-腺苷同型半胱氨酸。

转硫: 产生同型半胱氨酸和其他含硫化合物。

氨丙基化: 产生多胺,例如精胺和亚精胺

科学研究应用

Pharmaceutical Applications

- Neuroprotective Agent : Ethyl 2-amino-3-phenylpropanoate hydrochloride has been investigated for its potential neuroprotective effects. Its structural similarity to neurotransmitters suggests it may influence neurotransmitter levels in the brain, potentially providing therapeutic benefits for neurological disorders.

- Precursor for Neurotransmitter Synthesis : The compound may serve as a precursor in synthesizing biologically active molecules, including phenylethylamine (PEA), which is involved in mood regulation and cognitive functions. This property makes it a candidate for developing drugs targeting mood disorders and cognitive impairments.

- Synthesis of Other Compounds : this compound can be utilized as an intermediate in synthesizing various pharmaceuticals. Its ability to undergo specific chemical reactions allows for modifications that can lead to new therapeutic agents.

Research Applications

- Medicinal Chemistry Studies : Researchers have explored the synthesis pathways of this compound, emphasizing its role in creating derivatives with enhanced biological activities. Methods such as acylation of L-phenylalanine ethyl ester have been reported for its synthesis, showcasing its relevance in medicinal chemistry.

- Biological Activity Investigations : Studies have shown that this compound interacts with various biological targets, highlighting its importance in understanding how structural modifications influence pharmacological profiles. The compound's interactions with neurotransmitter systems are particularly noteworthy.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated that the compound could significantly reduce neuronal damage and improve cognitive functions, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Case Study 2: Synthesis and Derivative Development

Another research effort focused on synthesizing derivatives of this compound to enhance its biological activity. Various derivatives were tested for their efficacy in modulating neurotransmitter levels, demonstrating that specific structural changes could lead to improved therapeutic outcomes.

作用机制

S-腺苷甲硫氨酸主要通过在转甲基化反应中供给甲基基团来发挥其作用。它与各种甲基转移酶相互作用,将它的甲基基团转移到 DNA、RNA、蛋白质和脂类等底物上。这种甲基化过程调节基因表达、蛋白质功能和脂质代谢。 此外,S-腺苷甲硫氨酸参与多胺的合成和转硫途径,有助于细胞生长、修复和解毒 .

类似化合物:

S-腺苷同型半胱氨酸: S-腺苷甲硫氨酸代谢的产物,参与甲基化反应的调节。

甲硫氨酸: S-腺苷甲硫氨酸的前体,参与蛋白质合成和甲基化反应。

腺苷三磷酸: 为 S-腺苷甲硫氨酸的合成提供腺苷基团

独特性: S-腺苷甲硫氨酸因其在生物系统中作为通用甲基供体的作用而独一无二。它能够参与多种生化途径,包括转甲基化、转硫和氨丙基化,使其区别于其他类似化合物。 此外,它参与表观遗传调控和细胞代谢,突出了它在维持细胞功能和健康方面的关键作用 .

相似化合物的比较

S-Adenosylhomocysteine: A product of S-Adenosylmethionine metabolism, involved in the regulation of methylation reactions.

Methionine: The precursor of S-Adenosylmethionine, involved in protein synthesis and methylation reactions.

Adenosine Triphosphate: Provides the adenosyl group for the synthesis of S-Adenosylmethionine

Uniqueness: S-Adenosylmethionine is unique due to its role as a universal methyl donor in biological systems. Its ability to participate in multiple biochemical pathways, including transmethylation, transsulfuration, and aminopropylation, distinguishes it from other similar compounds. Additionally, its involvement in epigenetic regulation and cellular metabolism highlights its critical importance in maintaining cellular function and health .

生物活性

Overview

Ethyl 2-amino-3-phenylpropanoate hydrochloride, also known as L-Phenylalanine ethyl ester hydrochloride, is a compound that exhibits significant biological activity due to its structural characteristics, which include an amino group, a hydroxyl group, and a phenyl group attached to a propanoate backbone. This compound is primarily studied for its potential roles in metabolic pathways, enzyme interactions, and therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 3182-93-2

- Molecular Formula : C11H16ClNO2

- Molecular Weight : 229.7 g/mol

- SMILES : Cl.CCOC(=O)C(N)CC1=CC=CC=C1

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of both amino and hydroxyl groups allows for hydrogen bonding with enzymes and receptors, potentially modulating their activity. This interaction can influence several metabolic pathways, leading to various biological effects.

Enzyme Interactions

Research indicates that this compound can act as an inhibitor or modulator of specific enzymes. For instance:

- It has been studied for its effects on enzyme inhibition, particularly in metabolic pathways related to amino acid metabolism.

- The compound may influence the activity of enzymes involved in the synthesis and degradation of neurotransmitters, suggesting potential implications in neurological functions.

Therapeutic Potential

This compound has been investigated for various therapeutic applications:

- Analgesic Effects : Preliminary studies suggest that it may exhibit pain-relieving properties.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in cellular models.

Study on Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the effects of this compound on specific enzymes involved in metabolic pathways. The findings indicated that the compound could inhibit certain enzymes with a moderate binding affinity, suggesting its potential as a lead compound in drug development for metabolic disorders.

Synthesis and Biological Evaluation

In another research effort, the synthesis of various derivatives of this compound was reported. These derivatives were evaluated for their biological activity, revealing that modifications to the phenyl ring significantly affected their potency as enzyme inhibitors. The most active derivatives exhibited IC50 values in the low micromolar range against target enzymes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Amino and hydroxyl groups present | Enzyme inhibition, potential analgesic |

| 2-Amino-3-hydroxy-3-phenyl-propionic acid | Hydroxyl group only | Limited biological activity |

| Ethyl 3-Amino-3-(4-fluorophenyl) propanoate | Fluorine substitution on phenyl ring | Enhanced enzyme inhibition |

属性

IUPAC Name |

ethyl 2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFQPLFYTKMCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941733 | |

| Record name | Ethyl phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19881-53-9 | |

| Record name | Phenylalanine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19881-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-phenyl-DL-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-phenyl-DL-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。